3-(ジメチルアミノ)-N'-ヒドロキシプロパンイミダミド

説明

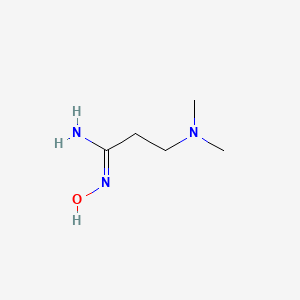

3-(dimethylamino)-N’-hydroxypropanimidamide is an organic compound that features both an amine and a hydroxyl group

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

Research indicates that 3-(dimethylamino)-N'-hydroxypropanimidamide exhibits notable biological activity, particularly in the development of pharmaceuticals. Its potential therapeutic effects include:

- Antinociceptive Properties: The compound has been studied for its analgesic effects, with mechanisms involving interactions with opioid receptors. This positions it as a candidate for pain management therapies, potentially offering alternatives to traditional opioid medications .

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

Case Study:

A study evaluated the efficacy of 3-(dimethylamino)-N'-hydroxypropanimidamide in pain models, demonstrating its ability to modulate pain pathways effectively. The compound's interaction with μ-opioid receptors showed promising results in reducing pain responses in animal models .

Chemical Synthesis

Role as an Intermediate:

3-(dimethylamino)-N'-hydroxypropanimidamide serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, which can be leveraged to create novel compounds with desired properties.

Material Science

Polymer Applications:

The compound has been explored for use in synthesizing polymers and hydrogels due to its ability to impart specific properties such as pH responsiveness and biocompatibility. For example:

- Self-Healing Hydrogels: Research has demonstrated the utility of 3-(dimethylamino)-N'-hydroxypropanimidamide as a monomer in creating self-healing hydrogels that respond to environmental stimuli. These materials have potential applications in drug delivery systems and tissue engineering .

Interaction Studies

Biological Interaction Mechanisms:

Understanding how 3-(dimethylamino)-N'-hydroxypropanimidamide interacts with biological systems is crucial for its application development. Studies have focused on its binding affinity and selectivity towards various biological targets, including enzymes and receptors.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(diethylamino)-N'-hydroxypropanimidamide | C7H15N3O | Similar amine group but different alkyl substituents; potential differences in biological activity. |

| N'-hydroxy-3-(methylamino)propanimidamide | C5H12N4O | Contains a methylamino group; may exhibit different pharmacological properties. |

| 3-(2-ethoxyethoxy)-N'-hydroxypropanimidamide | C9H19N3O3 | More complex ether structure; potentially different solubility and reactivity profiles. |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N’-hydroxypropanimidamide typically involves the reaction of dimethylamine with acrylonitrile, followed by hydrolysis of the resulting adduct . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of 3-(dimethylamino)-N’-hydroxypropanimidamide can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

化学反応の分析

Types of Reactions

3-(dimethylamino)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .

作用機序

The mechanism by which 3-(dimethylamino)-N’-hydroxypropanimidamide exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. Its amine and hydroxyl groups play crucial roles in these interactions, facilitating the formation of stable products .

類似化合物との比較

Similar Compounds

3-dimethylamino-1-arylpropenones: These compounds are used in the production of dyes and have similar chemical properties.

Dimethylaminopropylamine: This compound is used in the preparation of surfactants and shares structural similarities with 3-(dimethylamino)-N’-hydroxypropanimidamide.

Uniqueness

What sets 3-(dimethylamino)-N’-hydroxypropanimidamide apart is its combination of amine and hydroxyl functionalities, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in both research and industrial applications.

生物活性

3-(Dimethylamino)-N'-hydroxypropanimidamide (CAS No. 98138-26-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and associated case studies.

The biological activity of 3-(dimethylamino)-N'-hydroxypropanimidamide is largely influenced by its structural features, which allow it to interact with various biological targets.

Target Interactions

- Receptor Binding : Similar compounds, particularly indole derivatives, have shown high affinity for multiple receptors, suggesting that 3-(dimethylamino)-N'-hydroxypropanimidamide may also bind effectively to specific receptor sites, influencing cellular functions and signaling pathways.

- Biochemical Pathways : The compound is hypothesized to influence various biochemical pathways due to its structural similarity to other biologically active compounds. This could lead to diverse effects at the molecular level.

Biological Activities

Research indicates several potential biological activities associated with 3-(dimethylamino)-N'-hydroxypropanimidamide:

- Anticancer Activity : In vitro studies have demonstrated that derivatives containing similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, a related compound with a 3-(N,N-dimethylamino)propyl substituent showed a cytotoxic concentration (CC50) of 58.4 µM against the HT29 colorectal cancer cell line, which is comparable to established chemotherapeutics like cisplatin .

- Allergic Reactions : A notable case study reported a patient with eyelid dermatitis linked to sensitization from compounds containing dimethylamino groups, highlighting the potential for allergic reactions associated with exposure to this class of chemicals . The mechanism proposed involves enzymatic hydrolysis leading to the release of allergenic components in the skin.

Case Studies

A review of literature reveals several case studies that illustrate the biological impact of related compounds:

- Eyelid Dermatitis Case Study : A 42-year-old woman experienced severe eyelid dermatitis attributed to contact allergy from 3-(dimethylamino)propylamine (DMAPA), a precursor in the synthesis of surfactants like cocamidopropyl betaine (CAPB). Patch testing confirmed DMAPA as the allergen, leading to avoidance strategies that resulted in complete resolution of symptoms .

- Anticancer Studies : In a study evaluating new oxazolo[5,4-d]pyrimidines, one derivative containing a dimethylamino group exhibited potent anticancer properties in vitro, demonstrating significant selectivity against cancer cells compared to normal human dermal fibroblasts (NHDFs) .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Anticancer | Cytotoxic activity against HT29 cell line; CC50 = 58.4 µM compared to cisplatin (47.2 µM) |

| Allergic Reactions | Contact allergy linked to DMAPA; significant clinical implications in dermatology |

特性

IUPAC Name |

3-(dimethylamino)-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-8(2)4-3-5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXWUQNIEZZMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913430 | |

| Record name | 3-(Dimethylamino)-N-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98138-26-2 | |

| Record name | 3-(Dimethylamino)-N-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。